Lower Calculated Lipophilicity (LogP) vs. Mono-Oxa Spiro[3.5]nonane Analogs for Enhanced Solubility-Driven Design
The target compound exhibits a calculated LogP of 1.02, which is 0.95 log units lower than tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1245816-29-8, LogP 1.97), a commonly used mono-oxa spirocyclic building block [1]. This lower lipophilicity corresponds to a theoretical ~9-fold decrease in octanol-water partition coefficient, which is expected to translate into improved aqueous solubility and reduced non-specific protein binding in biological assays [2]. Compounds with LogP between 1 and 2 are generally preferred for oral bioavailability, whereas LogP >1.5 can begin to compromise solubility-driven absorption [2].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.02 (TPSA = 51.3 Ų) |
| Comparator Or Baseline | tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate: LogP = 1.97 (TPSA = 38.8 Ų) |
| Quantified Difference | ΔLogP = −0.95 (target compound 0.95 log units more hydrophilic) |
| Conditions | Calculated LogP values from vendor datasheets (comparable computational method); context: drug-like property space optimization |
Why This Matters
A 0.95-unit lower LogP can meaningfully improve aqueous solubility and reduce non-specific binding, favoring the target compound in solubility-limited assay conditions or oral bioavailability optimization.
- [1] HZBP (Hubei Zhenbo Pharm). tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate, CAS 1245816-29-8, PSA 38.77, LogP 1.97180. Accessed May 2026. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 1997, 23 (1–3), 3–25. DOI: 10.1016/S0169-409X(96)00423-1. View Source
